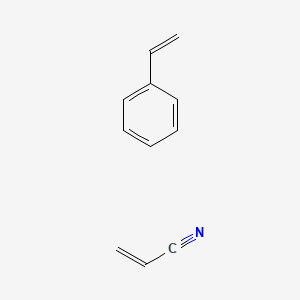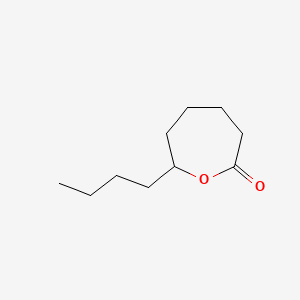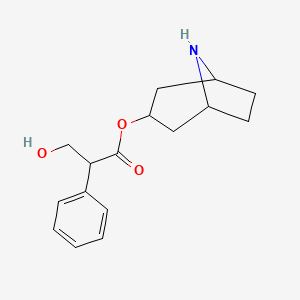![molecular formula C25H32N4O3 B1196168 N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide, have been explored as insecticides. A study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of similar compounds against the cowpea aphid. One of the compounds demonstrated approximately four times the insecticidal activity of acetamiprid, a known insecticide (Bakhite et al., 2014).
CCR2 Antagonists in Pharmacological Research
In pharmacology, pyridine derivatives have been used to develop CCR2 chemokine receptor antagonists. Vilums et al. (2014) designed a novel N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide series as human CCR2 antagonists. These compounds show potential for therapeutic applications in diseases where CCR2 plays a crucial role (Vilums et al., 2014).
Radioligand Development in Neuroimaging
Compounds structurally related to the specified chemical have been investigated for their potential as radioligands in neuroimaging. Studies like those by Marchais-Oberwinkler et al. (2005) and Choi et al. (2015) explored analogs of WAY-100635 for imaging brain 5-HT1A receptors using PET. They provide insights into the development of radioligands with varied pharmacokinetic and metabolic properties (Marchais-Oberwinkler et al., 2005); (Choi et al., 2015).
Eigenschaften
Produktname |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide |
|---|---|
Molekularformel |
C25H32N4O3 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-piperidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H32N4O3/c1-32-22-12-10-21(11-13-22)29(18-24(30)27-20-7-3-4-8-20)25(31)19-9-14-23(26-17-19)28-15-5-2-6-16-28/h9-14,17,20H,2-8,15-16,18H2,1H3,(H,27,30) |
InChI-Schlüssel |
QQZGHBPMYRFSPB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CN=C(C=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
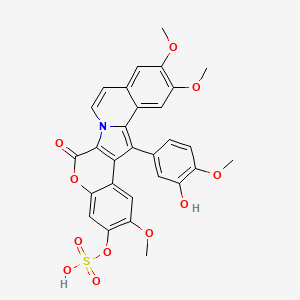
![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)
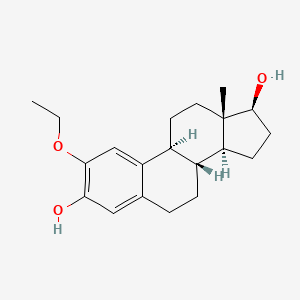
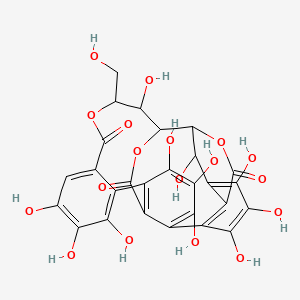
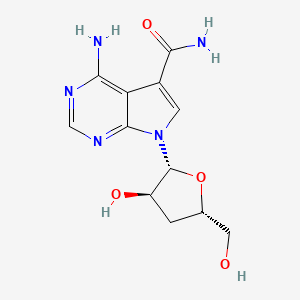
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
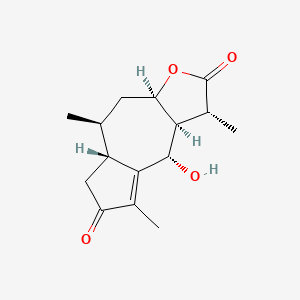
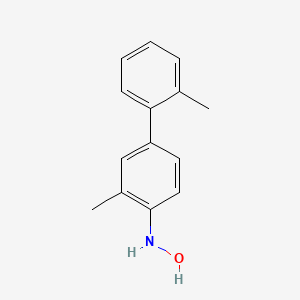
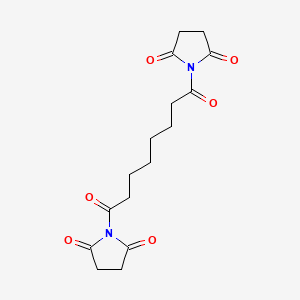
![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
